

spectroscopic data (NMR, IR, Mass) of 2-Methyl-6-nitroquinolin-4-ol

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Compound of Interest

Compound Name: 2-Methyl-6-nitroquinolin-4-ol

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An In-depth Technical Guide to the Spectroscopic Characterization of **2-Methyl-6-nitroquinolin-4-ol**

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of **2-Methyl-6-nitroquinolin-4-ol** (CAS: 1207-82-5), a key heterocyclic scaffold of interest to researchers in medicinal chemistry and materials science.^{[1][2]} Given the limited availability of consolidated experimental spectra in public databases, this document synthesizes predictive data with foundational spectroscopic principles to offer a robust analytical protocol. We will detail the experimental methodologies and expected spectral data for Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a field-proven guide for scientists.

Introduction: The Quinolin-4-ol Core

2-Methyl-6-nitroquinolin-4-ol belongs to the quinoline family, a class of nitrogen-containing heterocyclic compounds prevalent in numerous pharmacologically active agents, including antimalarials and antibacterials. The molecule's structure features a quinoline core substituted with a methyl group at position 2, a nitro group at position 6, and a hydroxyl group at position 4. This hydroxyl group results in tautomerism, allowing the molecule to exist in both the enol (quinolin-4-ol) and keto (quinolin-4-one) forms, which can influence its spectroscopic and chemical properties.

Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic analysis provides an unambiguous confirmation of molecular identity and purity. This guide serves as a detailed roadmap for researchers undertaking the synthesis and characterization of this compound.

Synthesis Context: The Skraup-Doebner-von Miller Reaction

While various synthetic routes exist for quinoline derivatives, a common and effective method for creating the 2-methylquinoline scaffold is a variation of the Skraup-Doebner-von Miller reaction.[3] This typically involves the condensation and cyclization of an aniline derivative with an α,β -unsaturated carbonyl compound.

For **2-Methyl-6-nitroquinolin-4-ol**, a plausible synthesis involves the reaction of 4-nitroaniline with ethyl acetoacetate. The reaction proceeds through an initial Michael addition followed by cyclization and dehydration. Understanding the starting materials and reaction mechanism is crucial as it allows chemists to anticipate potential impurities and side products, which can then be identified or ruled out during spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[4] For **2-Methyl-6-nitroquinolin-4-ol**, both ^1H and ^{13}C NMR are required for a complete structural assignment.

Experimental Protocol: NMR Data Acquisition

Rationale: The choice of solvent is critical. Dimethyl sulfoxide- d_6 (DMSO- d_6) is recommended due to its excellent solvating power for polar heterocyclic compounds and its ability to slow the exchange of the acidic -OH proton, often allowing it to be observed as a distinct signal.

Tetramethylsilane (TMS) is used as the internal standard for chemical shift referencing (0.00 ppm).

- **Sample Preparation:** Accurately weigh approximately 5-10 mg of the purified sample and dissolve it in 0.6-0.7 mL of DMSO- d_6 in a standard 5 mm NMR tube.

- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Higher field strengths provide better signal dispersion, which is crucial for resolving the complex spin systems in the aromatic region.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024-2048 scans, a spectral width of 200-220 ppm.
- 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.^[5]

Predicted ^1H NMR Data and Interpretation

The ^1H NMR spectrum is expected to show five distinct signals corresponding to the aromatic protons, the methyl protons, and the hydroxyl proton.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
OH (at C4)	11.0 - 12.0	broad singlet	-	1H
H5	8.5 - 8.7	d	$J \approx 2.5$ Hz	1H
H7	8.2 - 8.4	dd	$J \approx 9.0, 2.5$ Hz	1H
H8	7.7 - 7.9	d	$J \approx 9.0$ Hz	1H
H3	6.2 - 6.4	s	-	1H
CH ₃ (at C2)	2.4 - 2.6	s	-	3H

Interpretation:

- OH Proton (δ 11.0-12.0): The downfield, broad signal is characteristic of the acidic hydroxyl proton, which is likely hydrogen-bonded, especially in the quinolin-4-one tautomeric form.
- Aromatic Protons (δ 7.7-8.7): The electron-withdrawing nitro group at C6 strongly deshields the protons on the benzene ring. H5 is expected to be the most downfield due to its ortho relationship to the nitro group and will appear as a doublet due to coupling with H7. H7 will be a doublet of doublets, coupling to both H8 (ortho coupling, ~ 9.0 Hz) and H5 (meta coupling, ~ 2.5 Hz). H8 will be a doublet due to ortho coupling with H7.[\[6\]](#)
- H3 Proton (δ 6.2-6.4): This proton is on the pyridine ring and appears as a singlet. Its relatively upfield position compared to the other aromatic protons is characteristic of the 3-position in a quinolin-4-ol system.[\[7\]](#)
- Methyl Protons (δ 2.4-2.6): The sharp singlet integrating to three protons is the unambiguous signature of the methyl group at the C2 position.

Predicted ¹³C NMR Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on the ten unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C4 (C-OH)	175 - 180
C2 (C-CH ₃)	150 - 155
C6 (C-NO ₂)	145 - 150
C8a	140 - 145
C5	125 - 130
C7	120 - 125
C4a	118 - 122
C8	115 - 120
C3	108 - 112
CH ₃	18 - 22

Interpretation:

- The carbons directly attached to heteroatoms (O, N) or electron-withdrawing groups are the most downfield. C4 (bearing the hydroxyl group and part of the keto-enol system) is expected to be the most deshielded.[\[7\]](#)
- C2, C6, and C8a are also significantly downfield due to their positions within the heterocyclic ring system and proximity to nitrogen and the nitro group.
- The remaining aromatic carbons appear in the typical region of δ 115-130 ppm.
- The methyl carbon (CH₃) will be the most upfield signal, as expected for an sp³-hybridized carbon.

Infrared (IR) Spectroscopy

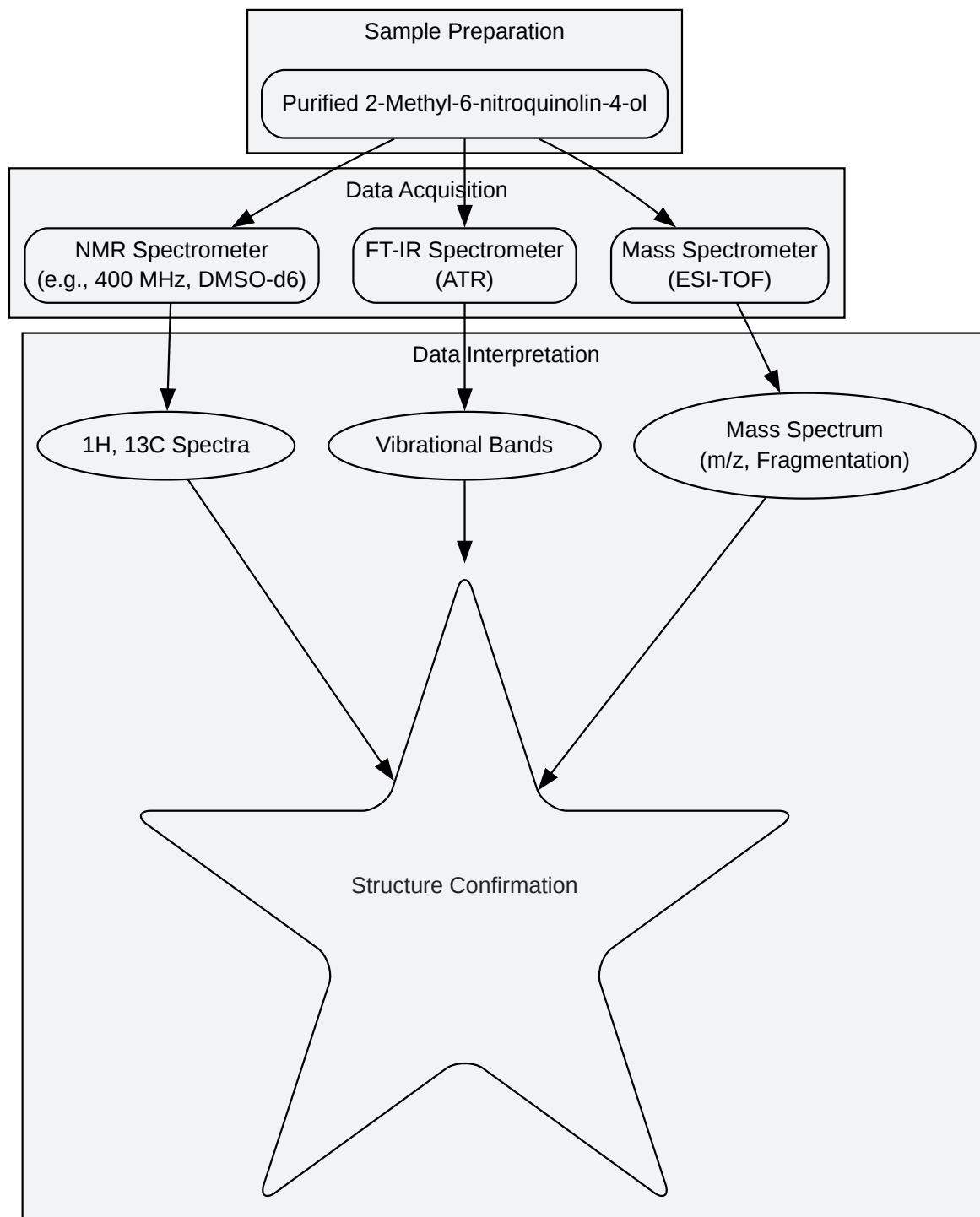
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

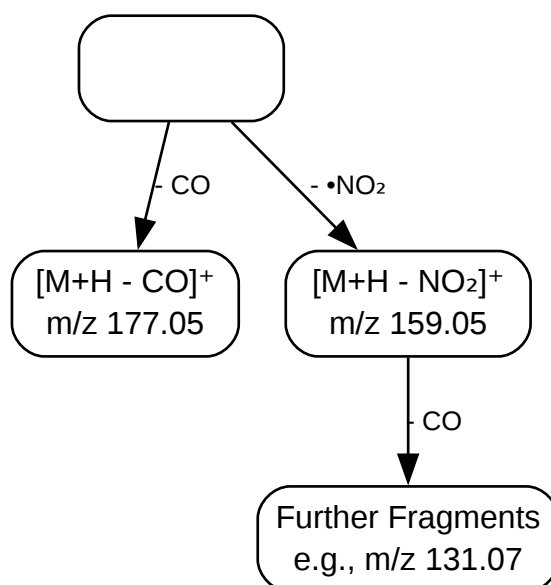
Experimental Protocol: IR Data Acquisition

Rationale: The Attenuated Total Reflectance (ATR) method is a modern, rapid technique that requires minimal sample preparation. The traditional KBr pellet method is also suitable.

- **Sample Preparation (ATR):** Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.
- **Data Acquisition:** Record the spectrum, typically from 4000 cm^{-1} to 400 cm^{-1} . Perform a background scan of the empty crystal first.
- **Data Processing:** The resulting spectrum is typically plotted as % Transmittance versus Wavenumber (cm^{-1}).

Workflow for Spectroscopic Data Acquisition and Analysis





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